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Abstract
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (K) (WNK) signaling

pathway, a critical regulator of ion homeostasis and blood pressure. This document provides a

comprehensive technical overview of STOCK2S-26016, including its mechanism of action, key

quantitative data, detailed experimental protocols, and visualizations of the relevant biological

pathways and experimental workflows. This guide is intended to serve as a resource for

researchers in pharmacology, cell biology, and drug development who are investigating the

WNK signaling cascade and its therapeutic potential.

Introduction
The WNK family of serine/threonine kinases plays a crucial role in regulating the activity of

downstream kinases, including Ste20-related proline-alanine-rich kinase (SPAK) and oxidative

stress-responsive kinase 1 (OSR1). These kinases, in turn, phosphorylate and modulate the

function of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-

Cl cotransporter (NCC). Dysregulation of the WNK-SPAK/OSR1 pathway is implicated in

several pathologies, most notably familial hyperkalemic hypertension (Gordon's syndrome).

STOCK2S-26016 has been identified as a potent inhibitor of this pathway, offering a valuable

tool for studying its physiological and pathological roles and representing a potential lead
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compound for the development of novel therapeutics targeting hypertension and other related

disorders.

Physicochemical and Biological Properties
A summary of the key properties of STOCK2S-26016 is presented in the table below.

Property Value Reference

Molecular Weight 333.38 g/mol [1][2][3]

Formula C₂₀H₁₉N₃O₂ [1][2][3]

CAS Number 332922-63-1 [1][2][3]

Purity ≥98% [1][2][3]

Solubility
Soluble to 100 mM in DMSO

and 50 mM in ethanol
[1][2][3]

Storage Store at -20°C [1][2][3]

Biological Activity WNK signaling inhibitor [1][4]

IC₅₀ (WNK4) 16 µM [4]

IC₅₀ (WNK1) 34.4 µM [4]

Mechanism of Action
STOCK2S-26016 exerts its inhibitory effect by disrupting the protein-protein interaction

between WNK kinases (WNK1 and WNK4) and the downstream kinase SPAK.[1][4]

Specifically, it prevents the binding of WNKs to the conserved C-terminal (CCT) domain of

SPAK.[3] This inhibition prevents the WNK-mediated phosphorylation and subsequent

activation of SPAK/OSR1. As a result, the phosphorylation of downstream targets, including the

ion cotransporters NKCC1 and NCC, is reduced.[1][4] This ultimately leads to a decrease in

their ion transport activity.

The inhibitory action of STOCK2S-26016 on the WNK-SPAK/OSR1 signaling pathway is

depicted in the following diagram:
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Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of STOCK2S-
26016.

Quantitative Data Summary
The following table summarizes the key quantitative data reported for STOCK2S-26016.
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Parameter
Cell Line /
System

Concentration
Range

Observed
Effect

Reference

IC₅₀ for WNK4

Inhibition
In vitro assay N/A 16 µM [4]

IC₅₀ for WNK1

Inhibition
In vitro assay N/A 34.4 µM [4]

Inhibition of

SPAK

Phosphorylation

Mouse distal

convoluted

tubule (mpkDCT)

cells

25-200 µM

Dose-dependent

reduction in

phosphorylation

[4]

Inhibition of NCC

Phosphorylation

Mouse distal

convoluted

tubule (mpkDCT)

cells

25-200 µM

Dose-dependent

reduction in

phosphorylation

[4]

Inhibition of

SPAK

Phosphorylation

Mouse vascular

smooth muscle

(MOVAS) cells

50-200 µM

Dose-dependent

reduction in

phosphorylation

[4]

Inhibition of

NKCC1

Phosphorylation

Mouse vascular

smooth muscle

(MOVAS) cells

50-200 µM

Dose-dependent

reduction in

phosphorylation

[4]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. The following sections outline the methodologies for key experiments involving

STOCK2S-26016.

In Vitro WNK Inhibition Assay (Fluorescence Correlation
Spectroscopy)
The initial identification of STOCK2S-26016 as a WNK signaling inhibitor was performed using

a high-throughput screening method based on Fluorescence Correlation Spectroscopy (FCS).
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While the full detailed protocol from the original publication is not publicly available, the general

principles of such an assay are as follows:

Reagents and Preparation:

Recombinant human WNK4 and the C-terminal domain of SPAK.

A fluorescently labeled peptide corresponding to the WNK-binding motif of SPAK.

Assay buffer (e.g., Tris-HCl, NaCl, DTT, and a carrier protein like BSA).

STOCK2S-26016 dissolved in DMSO to create a stock solution, followed by serial

dilutions in the assay buffer.

Assay Procedure:

The fluorescently labeled SPAK peptide is incubated with WNK4 in the assay buffer.

The mixture is added to the wells of a microplate.

STOCK2S-26016 at various concentrations is added to the wells.

The plate is incubated to allow the binding reaction to reach equilibrium.

FCS Measurement:

FCS is used to measure the diffusion time of the fluorescently labeled peptide in the

solution.

In the absence of an inhibitor, the peptide binds to WNK4, forming a larger complex with a

longer diffusion time.

In the presence of STOCK2S-26016, the binding is disrupted, resulting in a higher

population of free, faster-diffusing peptide.

Data Analysis:
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The autocorrelation function of the fluorescence fluctuations is analyzed to determine the

diffusion times and the relative fractions of bound and free peptide.

The IC₅₀ value is calculated by plotting the percentage of inhibition against the

concentration of STOCK2S-26016.

Cell-Based Phosphorylation Assay
To assess the in-cell efficacy of STOCK2S-26016, Western blotting is used to measure the

phosphorylation status of SPAK/OSR1 and their downstream targets, NCC and NKCC1.

Cell Culture and Treatment:

Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle

(MOVAS) cells are cultured under standard conditions.

Cells are serum-starved to reduce basal phosphorylation levels.

Cells are pre-incubated with varying concentrations of STOCK2S-26016 (e.g., 25, 50, 100,

200 µM) for a specified time (e.g., 30 minutes).

The WNK-SPAK/OSR1 pathway is stimulated, for example, by exposing the cells to a

hypotonic low-chloride buffer.

Protein Extraction and Quantification:

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

The total protein concentration of the lysates is determined using a standard method (e.g.,

BCA assay).

Western Blotting:

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred

to a PVDF membrane.

The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the phosphorylated forms

of SPAK/OSR1, NCC, and NKCC1, as well as with antibodies for the total forms of these

proteins to serve as loading controls.

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Data Analysis:

The intensity of the bands corresponding to the phosphorylated proteins is quantified and

normalized to the intensity of the total protein bands.

The dose-dependent effect of STOCK2S-26016 on protein phosphorylation is determined.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

STOCK2S-26016 in a cell-based assay.
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Caption: A generalized workflow for assessing the inhibitory effect of STOCK2S-26016.
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Conclusion
STOCK2S-26016 is a valuable research tool for the study of the WNK-SPAK/OSR1 signaling

pathway. Its ability to specifically inhibit the interaction between WNKs and SPAK provides a

means to dissect the complex regulatory mechanisms of ion transport and blood pressure. The

data and protocols presented in this whitepaper offer a foundation for further investigation into

the therapeutic potential of targeting this critical signaling cascade. Future studies should focus

on optimizing the potency and pharmacokinetic properties of STOCK2S-26016 and its analogs

to advance their development as potential clinical candidates.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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